AC-D-Phe-tyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

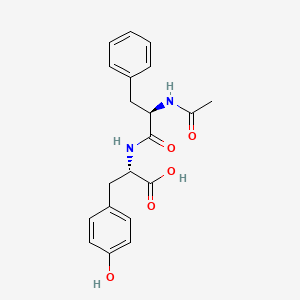

AC-D-Phe-tyr-OH is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Peptide Design and Synthesis

The design of peptide analogs incorporating AC-D-Phe-Tyr-OH has been explored for developing new therapeutics targeting various receptors. For instance, studies have demonstrated that modifications at the D-Phe position can significantly influence the binding affinity and selectivity of peptides for opioid receptors, enhancing their therapeutic potential in pain management .

1.2 Stability and Efficacy

Research indicates that peptides containing D-amino acids, such as this compound, exhibit increased metabolic stability. This characteristic is crucial for developing long-lasting peptide-based drugs that require less frequent dosing. A study highlighted that substituting L-phenylalanine with D-phenylalanine in opioid peptides resulted in analogs with improved receptor-binding profiles and reduced susceptibility to enzymatic degradation .

Neurobiology Applications

2.1 Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurological disorders. D-amino acids are known to play roles in neurotransmission and may help modulate synaptic plasticity. For example, research has shown that D-phenylalanine can enhance cognitive functions and may be beneficial in treating conditions such as Alzheimer’s disease .

2.2 Clinical Case Studies

Several clinical case studies have reported the effects of D-amino acids on cognitive improvement and emotional regulation. In one notable case, patients receiving treatment with D-amino acid formulations showed significant improvements in memory retention and emotional stability compared to control groups .

Oncology Applications

3.1 Targeted Cancer Therapies

The application of this compound extends into oncology, particularly in developing targeted therapies for cancer treatment. The compound's ability to selectively bind to cancer-specific receptors enhances its utility in radiopharmaceuticals designed for imaging and therapy .

3.2 Case Studies in Cancer Treatment

A series of clinical trials involving radiopharmaceuticals utilizing this compound have demonstrated promising results in targeting neuroblastoma and other malignancies. These trials indicated that patients treated with compounds incorporating this peptide exhibited improved tumor targeting and reduced side effects compared to traditional chemotherapeutic agents .

Data Tables

Eigenschaften

Molekularformel |

C20H22N2O5 |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18+/m1/s1 |

InChI-Schlüssel |

AGHAPAFOMGHXMT-MSOLQXFVSA-N |

Isomerische SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Sequenz |

FY |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.